

## Immunogenicity Showdown: Adjuvant-Substituted C12-113 Formulations Elevate Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C12-113   |           |
| Cat. No.:            | B11935392 | Get Quote |

For researchers and drug development professionals, the quest for more potent vaccine adjuvants is relentless. A recent study highlights a significant advancement in lipid nanoparticle (LNP) technology, demonstrating that the partial substitution of the polyamine-derived lipidoid **C12-113** with a novel adjuvant lipidoid, C12-TLRa, markedly enhances the immunogenicity of mRNA vaccines. This guide provides a comparative analysis of these **C12-113** formulations, supported by experimental data, detailed protocols, and pathway visualizations.

# Enhanced Humoral and Cellular Immunity with Adjuvant-Substituted C12-113

The introduction of the C12-TLRa adjuvant lipidoid into the **C12-113** LNP formulation creates a potent vaccine delivery system that significantly boosts both humoral and cellular immune responses. The C12-TLRa acts as a Toll-like receptor 7/8 (TLR7/8) agonist, stimulating a robust innate immune response that orchestrates a stronger and more durable adaptive immunity.

#### **Neutralizing Antibody Response**

The adjuvant-substituted **C12-113**/TLRa LNP formulation elicited significantly higher titers of neutralizing antibodies against multiple SARS-CoV-2 pseudovirus variants compared to the standard **C12-113** LNP formulation.



| Pseudovirus Variant | C12-113 LNP (ID50 Titer) | C12-113/TLRa LNP (ID50<br>Titer) |
|---------------------|--------------------------|----------------------------------|
| Wild Type           | ~1,000                   | ~10,000                          |
| Delta               | ~800                     | ~8,000                           |
| Omicron             | ~200                     | ~2,000                           |

Table 1: Comparison of pseudovirus-neutralizing antibody titers (ID50) in mice immunized with C12-113 and C12-113/TLRa LNP-mRNA vaccines. Data is approximated from graphical representations in Han et al., 2023.

#### **Cellular Immune Response**

A hallmark of the enhanced immunogenicity of the **C12-113**/TLRa formulation is its ability to induce a strong Th1-biased cellular immune response, which is crucial for clearing viral infections. This is evidenced by the increased production of IFN-y and a corresponding decrease in IL-4, indicating a shift away from a Th2 response.

| Cytokine                                        | C12-113 LNP | C12-113/TLRa LNP |
|-------------------------------------------------|-------------|------------------|
| IFN-y (Spot Forming Cells per 10^6 splenocytes) | ~200        | ~800             |
| IL-4 (Spot Forming Cells per 10^6 splenocytes)  | ~50         | ~25              |

Table 2: Splenocyte cytokine production in response to antigen stimulation in mice immunized with **C12-113** and **C12-113**/TLRa LNP-mRNA vaccines. Data is approximated from graphical representations in Han et al., 2023.

Furthermore, the adjuvant-substituted formulation led to a significant increase in the populations of germinal center (GC) B cells and T follicular helper (Tfh) cells in the draining lymph nodes, which are essential for the development of high-affinity antibodies and long-term immune memory.



| Cell Population                                | C12-113 LNP (% of Live<br>Cells) | C12-113/TLRa LNP (% of<br>Live Cells) |
|------------------------------------------------|----------------------------------|---------------------------------------|
| Germinal Center B Cells<br>(CD19+GL7+CD95+)    | ~1.5%                            | ~4.0%                                 |
| T Follicular Helper Cells<br>(CD4+CXCR5+PD-1+) | ~5%                              | ~15%                                  |

Table 3: Germinal center B cell and T follicular helper cell populations in draining lymph nodes of immunized mice. Data is approximated from graphical representations in Han et al., 2023.

The enhanced immune response also translated to a more robust and sustained long-lived plasma cell response in the bone marrow, critical for maintaining long-term antibody production.

| Cell Population                          | C12-113 LNP (Cells per<br>10^6 Bone Marrow Cells) | C12-113/TLRa LNP (Cells<br>per 10^6 Bone Marrow<br>Cells) |
|------------------------------------------|---------------------------------------------------|-----------------------------------------------------------|
| Long-Lived Plasma Cells<br>(CD138+B220-) | ~100                                              | ~400                                                      |

Table 4: Long-lived plasma cell populations in the bone marrow of immunized mice. Data is approximated from graphical representations in Han et al., 2023.

### Signaling Pathway and Experimental Workflow

The enhanced immunogenicity of the **C12-113**/TLRa formulation is driven by the activation of the TLR7/8 signaling pathway within antigen-presenting cells (APCs).









#### Click to download full resolution via product page

 To cite this document: BenchChem. [Immunogenicity Showdown: Adjuvant-Substituted C12-113 Formulations Elevate Immune Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935392#immunogenicity-comparison-of-c12-113-formulations]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com